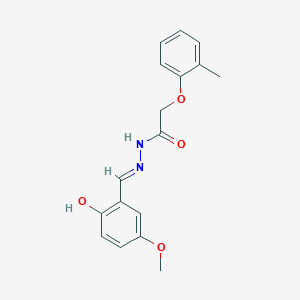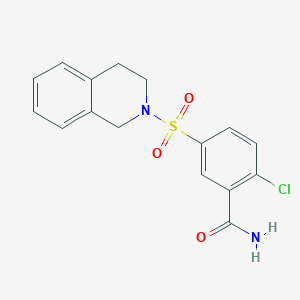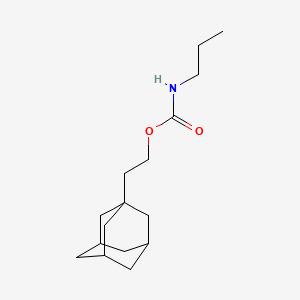
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide, also known as HMAH, is a chemical compound that has been widely studied for its potential applications in scientific research. HMAH is a hydrazone derivative that has shown promising results in various fields, including medicine and biology.
科学的研究の応用
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to be an effective chelating agent for various metal ions, which makes it useful for various applications in analytical chemistry.
作用機序
The mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation can lead to various biological effects, including the inhibition of microbial growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In addition, N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to be an effective chelating agent for various metal ions, which makes it useful for various applications in analytical chemistry.
実験室実験の利点と制限
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be characterized using various spectroscopic techniques. N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is also stable under a wide range of conditions, which makes it useful for various applications. However, N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has some limitations as well. It is toxic to some organisms, and its effects on human health are not fully understood. In addition, N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide can be expensive to synthesize, which can limit its use in some applications.
将来の方向性
For the study of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide include the development of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide-based fluorescent probes, the study of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide as a potential anticancer agent, and the study of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide as a chelating agent for various metal ions.
合成法
The synthesis of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide involves the reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-(2-methylphenoxy)acetic acid hydrazide. The reaction is carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid. The product is obtained as a yellow crystalline solid, which is then purified and characterized using various spectroscopic techniques.
特性
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-5-3-4-6-16(12)23-11-17(21)19-18-10-13-9-14(22-2)7-8-15(13)20/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBEGHILXLYTD-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B6084741.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B6084752.png)

![ethyl 5-ethyl-4-phenyl-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B6084765.png)

![ethyl 4-({methyl[1-(2-phenylethyl)-3-piperidinyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6084780.png)
![tert-butyl 2-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B6084793.png)
![1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6084796.png)

![N-{2-[(sec-butylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6084812.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B6084827.png)
![2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone](/img/structure/B6084834.png)
![2-(3-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B6084849.png)
![(2,5-difluorophenyl){1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6084854.png)